NC(S1)=NC(C1=C2)=C(F)C=C2Br
.
For instance, the synthesis of 2-amino-7-chloro-6-fluoro[2,1-b][1,3]benzothiazole is described, involving the reaction of 3-chloro-4-fluoroaniline with potassium thiocyanate followed by oxidative cyclization with bromine in acetic acid.
Similarly, the synthesis of 2-amino-7-chloro-6-fluoro benzothiazole utilizes 4-fluoro-3-chloroaniline and potassium thiocyanate in the presence of bromine and glacial acetic acid.
For example, 2-amino-7-chloro-6-fluoro benzothiazole is used as a starting material to synthesize a series of nitrogen mustards by reacting it with hydrazine hydrate, followed by condensation with various substituted benzaldehydes to form Schiff bases. Further reaction with diethanolamine yields the desired nitrogen mustard derivatives.
Similarly, 2-amino-5-chloro-6-fluoro[2,1-b][1,3]benzothiazole undergoes reactions with aromatic aldehydes to form aryleneimines, which are further reacted with piperazine to yield substituted benzothiazole derivatives.
For example, 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride exhibits high affinity for corticotropin-releasing factor (CRF) receptors, specifically the CRF1 receptor. It acts as a potent antagonist of CRF1, inhibiting CRF-induced cAMP synthesis and adrenocorticotropic hormone secretion.
Another example is a series of N-benzothiazol-2-yl benzamide derivatives designed as allosteric activators of human glucokinase. These compounds are hypothesized to bind to the allosteric site of glucokinase, enhancing its activity and potentially impacting glucose metabolism.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6